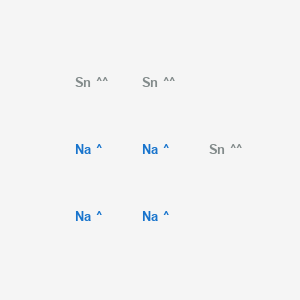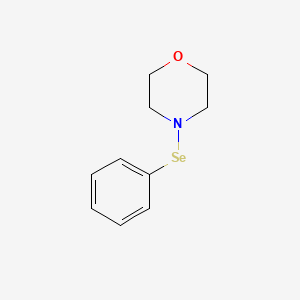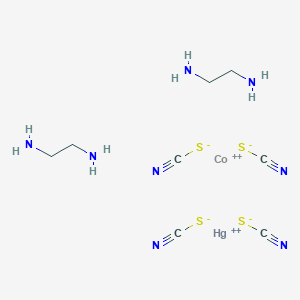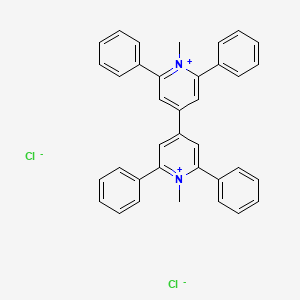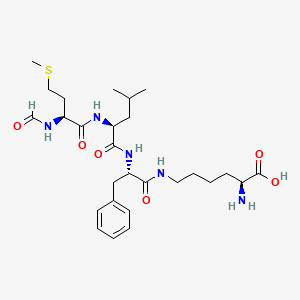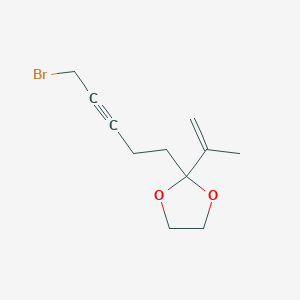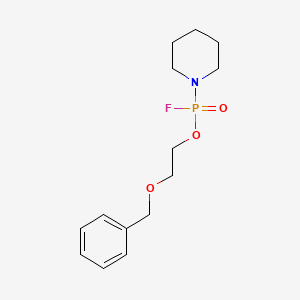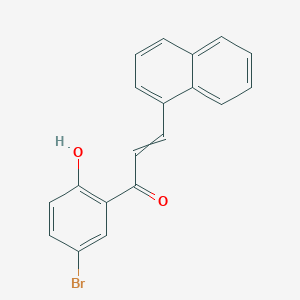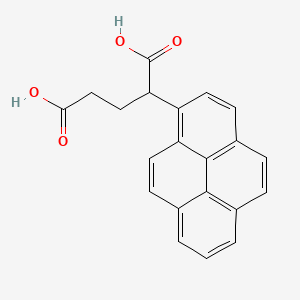
2-pyren-1-ylpentanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyren-1-ylpentanedioic acid is an organic compound that features a pyrene moiety attached to a pentanedioic acid chain. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyren-1-ylpentanedioic acid typically involves the functionalization of pyrene. One common method is the Friedel-Crafts acylation of pyrene with glutaric anhydride, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyren-1-ylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 2-pyren-1-ylpentanol.
Substitution: Halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyren-1-ylpentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.
Medicine: Investigated for potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 2-pyren-1-ylpentanedioic acid involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Pyrene: The parent compound, known for its photophysical properties.
1-Pyrenecarboxylic acid: A simpler derivative with one carboxylic acid group.
Pyrene-1,6-dione: An oxidized form of pyrene.
Uniqueness: 2-Pyren-1-ylpentanedioic acid is unique due to its dual functional groups (pyrene and pentanedioic acid), allowing it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
86803-20-5 |
|---|---|
Molekularformel |
C21H16O4 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-pyren-1-ylpentanedioic acid |
InChI |
InChI=1S/C21H16O4/c22-18(23)11-10-17(21(24)25)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9,17H,10-11H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
MKXUPVSKVZYRRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


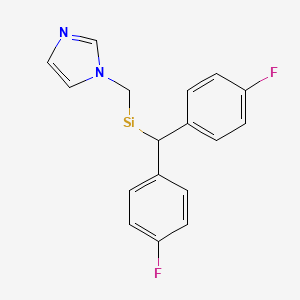
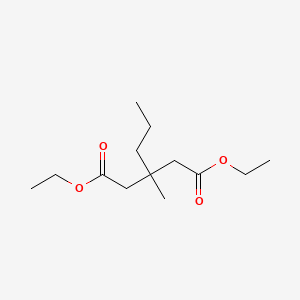

![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
